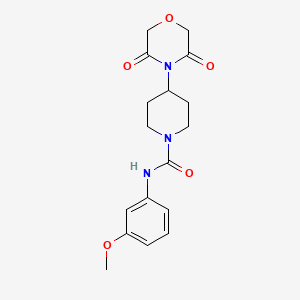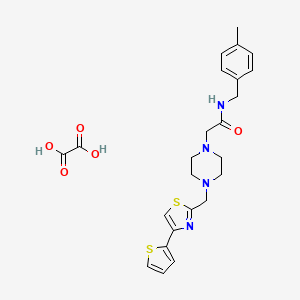
4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of compounds known for their complex molecular structures and potential for diverse applications, including pharmacological interests. While the exact compound's detailed analysis is scarce, analogs and related compounds provide valuable insights into its chemical behavior and properties.
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step chemical reactions, focusing on achieving high purity and yields. For instance, the synthesis of related piperidine carboxamide derivatives typically involves nucleophilic substitution reactions, amidation, and the use of protecting groups to achieve the desired structural framework (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class emphasizes the importance of conformational studies to understand their biological interactions. For example, conformational analyses around specific substituents can reveal preferred orientations that influence binding to biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine carboxamides are influenced by their functional groups, which can undergo various chemical reactions, including amidation, nucleophilic substitution, and more. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to incorporate radiolabels for imaging studies (Fan et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the compound's molecular framework. Studies on similar compounds have highlighted the role of substituents in affecting these properties, which can be crucial for its application and formulation (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are key to understanding the compound's behavior in biological systems. For example, proton-transfer compounds involving piperidine motifs demonstrate complex hydrogen bonding patterns, influencing their chemical stability and interactions (Smith & Wermuth, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar compounds often focuses on their synthesis and potential as pharmacological agents. For instance, compounds with structural features similar to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have been synthesized for their potential anti-inflammatory and analgesic activities. The synthesis pathways involve reactions of various precursor compounds to yield novel heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020). These pathways are crucial for developing new drugs with improved efficacy and safety profiles.
Pharmacological Applications
Compounds structurally related to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have shown promise in various pharmacological applications. For example, certain benzamide derivatives acting as serotonin 4 receptor agonists have been synthesized and evaluated for their potential to enhance gastrointestinal motility (Sonda et al., 2003). Additionally, novel triazole derivatives have been investigated for their antimicrobial activities, indicating the broad spectrum of potential therapeutic applications for compounds within this chemical class (Bektaş et al., 2007).
Molecular Interaction and Mechanism of Action Studies
Understanding the molecular interactions and mechanisms of action of chemical compounds is crucial for their development into effective therapeutic agents. For instance, the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" has been studied for its interaction with the CB1 cannabinoid receptor, highlighting the importance of structure-activity relationships in drug design (Shim et al., 2002).
Eigenschaften
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSZVNCRGPYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)



![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)